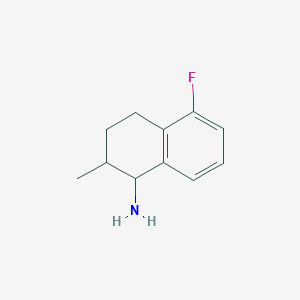

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Übersicht

Beschreibung

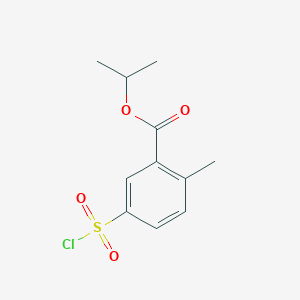

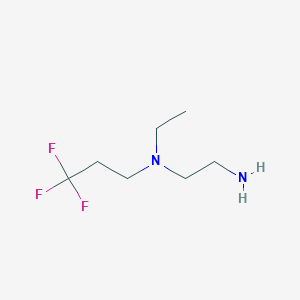

“5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine” is a chemical compound . It is also known as “5-FLUORO-2-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE” with a CAS Number of 1368766-25-9 . The compound has a molecular weight of 178.21 .

Synthesis Analysis

The synthesis of fluorinated compounds, including “5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine”, has attracted attention from biologists and chemists . Enzymatic methods are essential for the synthesis of these compounds . The direct formation of the C-F bond by fluorinase is the most effective and promising method .

Molecular Structure Analysis

The molecular formula of “5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine” is C11H14FN . The InChI Code is 1S/C11H11FO/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-4,7H,5-6H2,1H3 .

Wissenschaftliche Forschungsanwendungen

Fluorinated Pyrimidines in Cancer Treatment

Developments in fluorine chemistry have significantly enhanced the use of fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), for treating cancer. 5-FU, extensively utilized in chemotherapy, benefits from methods incorporating radioactive and stable isotopes to study its metabolism and biodistribution. Recent insights reveal new roles for RNA modifying enzymes inhibited by 5-FU, expanding understanding beyond thymidylate synthase (TS) inhibition. Additionally, polymeric fluorinated pyrimidines offer potential for more precise cancer treatment in personalized medicine (Gmeiner, 2020).

PFAS Removal with Amine-Functionalized Sorbents

Amine-containing sorbents present innovative solutions for controlling perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water supplies. These sorbents leverage electrostatic interactions, hydrophobic interactions, and sorbent morphology for effective PFAS removal, addressing the challenge of their persistent and mobile nature in drinking water. This advancement points to the strategic design of next-generation sorbents for environmental management (Ateia et al., 2019).

Enhancements in Oral Fluoropyrimidine Treatments

Oral fluoropyrimidine-based therapies, like S-1, offer significant benefits in the treatment of gastrointestinal cancers. S-1, a combination drug including tegafur (a prodrug of 5-FU), gimeracil, and oteracil potassium, exemplifies the shift towards oral administration, reducing the need for continuous intravenous infusions. Clinical studies have underscored S-1’s efficacy and reduced toxicity compared to traditional 5-FU regimens, indicating its potential as a more convenient and effective cancer treatment option (Satoh & Sakata, 2012).

Fluorine in Agrochemicals

The incorporation of fluorine into agrochemicals has been a significant area of research, with 40 fluorine-containing agrochemicals receiving standardization names in the last decade. The methodologies for introducing fluorine into these compounds, primarily through fluorine-containing building blocks, demonstrate the critical role of fluorine in enhancing agrochemical efficacy and environmental safety. This review highlights the importance of fluorine in the development of new, efficient, and economically viable pesticide synthetic routes (Wang et al., 2021).

Zukünftige Richtungen

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

Wirkmechanismus

Target of Action

Similar compounds, such as 2-aminotetralin, have been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well .

Mode of Action

Based on the behavior of structurally similar compounds, it may interact with its targets (potentially serotonin and norepinephrine transporters) to inhibit reuptake and induce release .

Biochemical Pathways

If it acts similarly to 2-aminotetralin, it may affect the serotonin and norepinephrine pathways .

Result of Action

If it acts similarly to 2-aminotetralin, it may result in increased levels of serotonin and norepinephrine in the synaptic cleft, potentially leading to increased neurotransmission .

Eigenschaften

IUPAC Name |

5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-4,7,11H,5-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELZVMJJCGQUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate](/img/structure/B1444100.png)

![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1444111.png)

![2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole](/img/structure/B1444112.png)

![3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B1444113.png)